2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid
Description
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a conformationally restricted bicyclic compound featuring a spiro[3.3]heptane core substituted with an amino group at position 2 and carboxylic acid groups at positions 2 and 6. This structure imparts rigidity, making it a valuable scaffold for studying stereochemical properties and designing bioactive molecules.
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-aminospiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(7(13)14)3-8(4-9)1-5(2-8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14) |
InChI Key |
BDNCBINKHKRPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid typically involves the use of 3-oxocyclobutanecarboxylic acid as a precursor. A key step in the synthesis is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, which constructs the spiro[3.3]heptane skeleton . The reaction conditions often involve the use of a stabilized oxaphosphetane intermediate in the Wittig reaction .
Industrial Production Methods
While specific industrial production methods for 2-Aminospiro[3
Chemical Reactions Analysis
Types of Reactions
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a bioisostere in drug development. Bioisosteres are compounds that have similar chemical properties but differ in structure, which can lead to improved pharmacological profiles.
Case Study: Hedgehog Signaling Pathway Inhibition
In research involving the Hedgehog signaling pathway, 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid was evaluated as a structural replacement for phenyl rings in known drugs like Sonidegib. The results indicated that while the water solubility remained low (≤ 1 µM), the metabolic stability was significantly altered. For instance, the incorporation of this compound reduced metabolic stability in human liver microsomes, suggesting a potential for enhanced therapeutic efficacy with modified pharmacokinetics .
Neuropharmacology
The structural similarities of this compound to neurotransmitters such as gamma-aminobutyric acid (GABA) suggest its potential role in treating neurological disorders.
Potential Neuroprotective Effects
Preliminary studies have indicated that compounds related to this structure may exhibit neuroprotective effects. The mechanisms through which these effects occur are still under investigation but are believed to involve modulation of neurotransmitter systems.
Enzyme Modulation
The compound may also play a role in enzyme modulation due to its functional groups (amino and carboxylic acid). This property is vital for influencing metabolic processes within biological systems.
Research Findings
In studies conducted on enzyme interactions, this compound demonstrated varying degrees of enzyme activity modulation, highlighting its potential as a biochemical tool in proteomics research .
Material Science
Beyond biological applications, this compound has been investigated for its utility in material science.
Polyamide Synthesis
The compound can be converted into polyamides through established synthetic routes. Polyamides are crucial for modifying the properties of polymers, making this compound valuable in the development of new materials with tailored characteristics .
Mechanism of Action
The mechanism by which 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conformationally restricted structure allows it to mimic the behavior of glutamic acid, thereby influencing various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Key Research Findings
- Chirality Control : Camphorsultam auxiliaries and CD spectroscopy are critical for resolving spiro[3.3]heptane derivatives .
- Stability Enhancements: Methyl or amino substitutions mitigate instability issues in parent Fecht acid .
- Bioactive Potential: Conformationally restricted analogs show promise as glutamate receptor modulators .
Biological Activity
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a bicyclic compound characterized by its unique spiro structure, consisting of a heptane ring fused with an amino group and two carboxylic acid functional groups. This compound has garnered attention due to its potential biological activities, particularly as an analog of glutamic acid, which is crucial in neurotransmission and metabolic pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₁O₄, with a molecular weight of approximately 199.21 g/mol. Its structure features two carboxylic groups at the 2 and 6 positions, contributing to its acidic properties and potential interactions with biological targets.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Glutamic Acid | Linear structure with two carboxylic groups | Naturally occurring neurotransmitter |
| 6-Aminospiro[3.3]heptane-2-carboxylic Acid | Contains one carboxylic group | Less sterically hindered than 2-aminospiro variant |
| Methyl 6-Aminospiro[3.3]heptane-2-carboxylate | Methyl ester derivative | Enhanced lipophilicity |
| Spiro[3.3]heptane-2,6-dicarboxylic Acid | Lacks amino group | Functions primarily as an organic intermediate |
The reactivity of this compound is influenced by its functional groups. The carboxylic acids can participate in hydrogen bonding and ionic interactions, while the amino group may facilitate binding to neurotransmitter receptors. Preliminary studies suggest that this compound may modulate glutamate receptor activity differently from traditional amino acids due to its unique spatial arrangement.
Biological Activity
Research indicates that this compound exhibits properties similar to those of glutamic acid. It has been hypothesized that it could serve as a metabolic intermediate or a neuroactive compound:
- Neurotransmission : The compound's structural configuration suggests potential interactions with glutamate receptors, which are pivotal in neurotransmission.
- Pharmacological Profiles : Its unique spiro structure may result in distinct pharmacological effects compared to linear amino acids.
Case Studies and Research Findings
A study conducted on the biological activity of various spirocyclic compounds highlighted the potential of this compound as a promising candidate for further exploration in medicinal chemistry:
- In Vitro Studies : The compound demonstrated significant inhibitory activity in cell-based assays targeting the Hedgehog signaling pathway, a critical pathway involved in cell growth and differentiation.
Table 2: Inhibitory Activity on Hedgehog Signaling Pathway
| Compound | IC50 (µM) |
|---|---|
| Sonidegib (reference) | 0.0015 |
| Trans-76 (analog) | 0.48 |
| Cis-76 (analog) | 0.24 |
These findings suggest that while the spiro compound shows less potency than Sonidegib, it still exhibits micromolar inhibition levels that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-aminospiro[3.3]heptane-2,6-dicarboxylic acid, and how can intermediates like diethyl 2,6-dibromospiro derivatives be characterized?
- Methodological Answer : Begin with brominated spiro precursors (e.g., diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate, CAS 55249-70-2) . Perform nucleophilic substitution using ammonia or protected amines to introduce the amino group. Monitor reaction progress via LC-MS and purify intermediates using column chromatography. Confirm structures via H/C NMR and IR spectroscopy. For dicarboxylic acid formation, hydrolyze ester groups under acidic/basic conditions and validate purity via HPLC with UV detection .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design approach (e.g., 2 design) to test pH (3–9), temperature (25–60°C), and ionic strength. Employ kinetic studies with sampling intervals (0–72 hours) and analyze degradation products via LC-MS. Statistical tools like ANOVA can identify significant factors affecting stability .
Q. What safety protocols are critical when handling 2-aminospiro derivatives in laboratory settings?
- Methodological Answer : Follow GHS guidelines for brominated intermediates (e.g., wear nitrile gloves, safety goggles, and fume hood use). For amino-carboxylic acid derivatives, mitigate inhalation risks with N95 masks and ensure waste disposal complies with EPA protocols. Reference safety data sheets (SDS) for specific hazards (e.g., H313/H333 codes) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for spiro compound functionalization?
- Methodological Answer : Use density functional theory (DFT) to model transition states and reaction energetics (e.g., Gaussian or ORCA software). Compare computed activation energies with experimental kinetics to validate mechanisms. Integrate cheminformatics tools (e.g., RDKit) to automate reaction pathway generation .
Q. What strategies resolve contradictions in spectroscopic data for spiro compounds, such as unexpected H NMR splitting patterns?
- Methodological Answer : Perform variable-temperature NMR to assess conformational dynamics. Use 2D techniques (COSY, NOESY) to confirm spatial proximities. Cross-validate with X-ray crystallography or computational NMR chemical shift predictions (e.g., ACD/Labs or CASTEP) .
Q. How can researchers optimize enantioselective synthesis of 2-aminospiro derivatives for chiral studies?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-based ligands) via high-throughput experimentation (HTE). Use circular dichroism (CD) or chiral HPLC to determine enantiomeric excess (ee). Apply multivariate analysis (e.g., PCA) to correlate catalyst structure with ee outcomes .
Data-Driven Experimental Design
Q. What statistical frameworks are suitable for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to IC data. Use bootstrapping for confidence intervals and Bayesian hierarchical models to account for inter-experiment variability. Tools like GraphPad Prism or R (drc package) are recommended .
Q. How do heterogeneous reaction conditions (e.g., solvent polarity, catalyst loading) influence spiro ring formation efficiency?
- Methodological Answer : Design a response surface methodology (RSM) experiment with central composite design (CCD). Variables include solvent dielectric constant, catalyst concentration, and reaction time. Analyze yield data via multiple regression to identify optimal conditions .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
